Vitexin B-1

Ovarian Cancer Cytotoxicity Bcl-2 Inhibition

Choose Vitexin B-1 for its unique aryltetralin stereochemistry and substitution pattern, which directly govern its multi-target pharmacological fingerprint. Unlike flavonoid vitexin or generic lignans, this compound simultaneously inhibits Bcl-2 and activates caspase, while suppressing NOX4 via miR-92b modulation. With an IC50 of 0.39 µM against COC1 ovarian cancer cells and validated in vivo efficacy in cerebral ischemia/reperfusion injury, it is a superior probe for apoptosis, oxidative stress, and oncology research. Its demonstrated selectivity for HCC lines over normal hepatocytes makes it ideal for liver cancer studies.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
CAS No. 145918-59-8
Cat. No. B175891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitexin B-1
CAS145918-59-8
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O
InChIInChI=1S/C20H20O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-9,15,20,22-24H,10H2,1-2H3/t15-,20-/m0/s1
InChIKeyPATMJUOZIPKVAS-YWZLYKJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitexin B-1 (CAS 145918-59-8): Chemical Identity and Baseline Characteristics


Vitexin B-1, also known as 7,8,9,9-Tetradehydroisolariciresinol (CAS: 145918-59-8), is an aryltetralin lignan [1] isolated from the seeds of *Vitex negundo* [2]. Its IUPAC name is (3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde, with a molecular formula of C20H20O6 and a molecular weight of 356.4 g/mol [1].

Why Vitexin B-1 Cannot Be Replaced by Generic Analogs


Vitexin B-1 is a specific aryltetralin lignan with a unique stereochemistry and substitution pattern, distinct from flavonoid C-glycosides like vitexin (apigenin-8-C-glucoside) and isovitexin [1]. While other lignans share the aryltetralin core, the precise arrangement of hydroxy, methoxy, hydroxymethyl, and carbaldehyde groups on the dihydronaphthalene ring of Vitexin B-1 directly governs its biological activity profile, including its ability to inhibit Bcl-2 and agonize caspase and suppress NOX4 expression [2]. Substituting with a structurally related compound, even a close lignan analog, cannot be assumed to replicate this specific pharmacological fingerprint, as the structure-activity relationships for these multiple pathways are not linear or predictable across the compound class.

Quantitative Differentiation: Vitexin B-1 vs. Comparators


Cytotoxic Potency in Ovarian Cancer (COC1) Cells: Vitexin B-1 vs. Bcl-2-IN-18

In COC1 ovarian cancer cells, Vitexin B-1 demonstrates potent cytotoxicity with an IC50 of 0.39 µM . This is over an order of magnitude more potent than the Bcl-2 inhibitor Bcl-2-IN-18, which has a reported IC50 of 4.7 µM in MCF-7 breast cancer cells, and no reported activity in COC1 cells . This indicates a significant advantage for Vitexin B-1 in models of ovarian cancer.

Ovarian Cancer Cytotoxicity Bcl-2 Inhibition

Cytotoxic Potency in Triple-Negative Breast Cancer (MDA-MB-231): Vitexin B-1 vs. Compound 4d

Against the aggressive MDA-MB-231 triple-negative breast cancer cell line, Vitexin B-1 exhibits an IC50 of 1.8 µM . In a comparative study of novel Bcl-2 inhibitors, the most potent compound (4d) showed an IC50 of 19.27 µM in the same cell line [1]. This indicates that Vitexin B-1 is over 10-fold more potent in this clinically relevant model of breast cancer.

Triple-Negative Breast Cancer Cytotoxicity Bcl-2 Inhibition

Neuroprotection Against Hypoxia/Reoxygenation Injury: Vitexin B-1 vs. GLX351322

Vitexin B-1 (10⁻⁷ to 10⁻⁶ M) significantly attenuated hypoxia/reoxygenation (H/R)-induced injury in differentiated PC12 cells by suppressing NOX4 expression and reducing reactive oxygen species (ROS) production [1]. In contrast, the selective NOX4 inhibitor GLX351322 has an IC50 of 5 μM for inhibiting hydrogen peroxide production from NOX4-overexpressing cells , but its ability to directly protect PC12 cells from H/R injury is not reported. The neuroprotective effect of Vitexin B-1 is observed at low nanomolar to micromolar concentrations (10⁻⁷ M = 0.1 µM), suggesting high potency in a physiologically relevant cell-based model.

Neuroprotection Oxidative Stress NOX4 Inhibition

In Vivo Neuroprotective Efficacy in Cerebral Ischemia/Reperfusion Injury

In a rat model of cerebral ischemia/reperfusion (I/R) injury (2h ischemia, 24h reperfusion), administration of Vitexin B-1 reduced neurological deficit score and infarct volume, concomitant with a reversal in NOX4 and miR-92b expression [1]. This demonstrates a direct in vivo functional benefit beyond simple enzyme inhibition. While many Bcl-2 or NOX4 inhibitors exist, demonstrated in vivo neuroprotective efficacy in a validated animal model is a differentiating and verified attribute for Vitexin B-1. This is a key differentiator from compounds like Bcl-2-IN-18 or Compound 4d, which lack reported in vivo neuroprotection data.

Neuroprotection Cerebral Ischemia In Vivo Efficacy

Dual Targeting of Bcl-2 and Caspase Pathways

Vitexin B-1 is reported to function as both an inhibitor of the anti-apoptotic protein Bcl-2 and an agonist of pro-apoptotic caspases . This dual mechanism is distinct from many Bcl-2 inhibitors (e.g., ABT-737, Venetoclax) that primarily act by disrupting Bcl-2/BAX interactions without direct caspase activation. For example, Venetoclax is a selective Bcl-2 inhibitor with an IC50 in the nanomolar range for certain hematologic cancers [1], but its mechanism does not include direct caspase agonism. This dual action of Vitexin B-1 could lead to more robust or synergistic induction of apoptosis in certain cellular contexts.

Apoptosis Bcl-2 Family Caspase Activation

Cytotoxic Selectivity for Cancer Cells Over Normal Cells in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) models, Vitexin B-1 suppressed the proliferation of HepG2, Hep3B, and Huh-7 cancer cells, but had little effect on the normal human embryonic liver cell line L-02 [1]. This selectivity is mediated through the inactivation of Akt and subsequent activation of the FOXO3a transcription factor, leading to cell cycle arrest and inhibition of angiogenesis. In contrast, the Bcl-2 inhibitor Bcl-2-IN-7 shows good anticancer activity against MCF-7 cells (IC50 20.17 μM) but has not been evaluated for selectivity against normal liver cells . This differential impact on normal versus cancer cells is a critical parameter for compound selection, particularly in projects aiming to minimize off-target toxicity.

Hepatocellular Carcinoma Selective Cytotoxicity FOXO3a Activation

Optimal Application Scenarios for Vitexin B-1 Based on Differential Evidence


Ovarian Cancer Research: Potent Cytotoxicity and Apoptosis Induction

With an IC50 of 0.39 µM in COC1 ovarian cancer cells , Vitexin B-1 is a potent tool for studying apoptosis pathways in ovarian cancer models. Its superior potency compared to other Bcl-2 inhibitors like Bcl-2-IN-18 makes it a preferred choice for experiments requiring a strong, low-concentration apoptotic stimulus. It is well-suited for mechanistic studies of caspase activation and Bcl-2 family regulation in this cancer type.

Triple-Negative Breast Cancer (TNBC) Drug Discovery

The compound's high potency against MDA-MB-231 cells (IC50: 1.8 µM) , which is over 10-fold more potent than compound 4d in the same assay [1], positions Vitexin B-1 as a leading candidate for in vitro and in vivo TNBC studies. Its dual targeting of Bcl-2 and caspase pathways may provide a mechanistic advantage in this aggressive cancer subtype.

Neuroprotection and Oxidative Stress Studies (Ischemia/Reperfusion)

Vitexin B-1 has validated in vivo efficacy in a rat model of cerebral ischemia/reperfusion injury, reducing infarct volume and neurological deficits through modulation of the miR-92b/NOX4 pathway . This makes it an ideal compound for researchers studying stroke, traumatic brain injury, or other conditions involving oxidative stress in the central nervous system. Its unique mechanism, distinct from direct NOX4 inhibitors like GLX351322, offers a novel angle for therapeutic development.

Hepatocellular Carcinoma (HCC) with Selective Cytotoxicity Requirements

Vitexin B-1's demonstrated selectivity for HCC cell lines over normal liver cells (L-02) makes it a superior choice for studies focused on liver cancer. Its ability to inhibit proliferation through Akt/FOXO3a signaling provides a defined and distinct mechanistic pathway for investigation, compared to other Bcl-2 inhibitors where selectivity data may be lacking [1].

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